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molecular formula C4H6O3 B016679 (R)-(+)-Propylene carbonate CAS No. 16606-55-6

(R)-(+)-Propylene carbonate

Cat. No. B016679
M. Wt: 102.09 g/mol
InChI Key: RUOJZAUFBMNUDX-GSVOUGTGSA-N
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Patent
US04483994

Procedure details

3.6 g of thallic acetate sesquihydrate (8.8 mmole), 30 g sulfolane and 6.0 g of water were added to a 300 cc. stainless steel Autoclave Engineers Magnedrive Autoclave. The autoclave was cooled to -78° C. and 20 g of propylene (0.5 mole) and 127 g carbon dioxide (2.9 moles) were introduced therein. The autoclave was then heated to 50° C. for 2.0 hours, creating a total system pressure of 1,400 psig. The autoclave volatiles were then vented into a methyl ethyl ketone scrubber, followed by treatment in a 0.10 M magnesium chloride-hydrochloric acid scrubber. The first scrubber trapped the volatile oxidized propylene products while the second trapped the remaining propylene oxide which escaped the first trap. The excess hydrochloric acid scrubber was titrated with 0.10 M sodium hydroxide. The organics which remained in the aqueous sulfolane solution were measured by standard gas chromatographic techniques. The analysis detected 0.9 mmoles propylene carbonate (21% yield), 1.8 mmoles propylene oxide, (43% yield) and 0.3 mmoles acetone (7% yield). No propylene glycol monoacetate was detected. 4.2 mmoles of thallous acetate (48% conversion) was detected at pH=6.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
acetate sesquihydrate
Quantity
3.6 g
Type
reactant
Reaction Step Six
Quantity
30 g
Type
reactant
Reaction Step Six
Name
Quantity
6 g
Type
solvent
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
20 g
Type
reactant
Reaction Step Eight
Quantity
127 g
Type
reactant
Reaction Step Eight
Name
magnesium chloride hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
oxidized propylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
43%
Yield
7%

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:5])(=[O:4])C.O.O.C(O)(=O)C.S1(CCCC1)(=O)=O.C=CC.C(=O)=O.[Cl-].[Mg+2].[Cl-].Cl.[CH2:29]1[O:32][CH:30]1[CH3:31].Cl.[OH-].[Na+]>C(C(C)=O)C.O>[C:2]1(=[O:4])[O:32][CH:30]([CH3:31])[CH2:29][O:5]1.[CH2:29]1[O:32][CH:30]1[CH3:31].[CH3:29][C:30]([CH3:31])=[O:32] |f:0.1.2.3.4,8.9.10.11,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Six
Name
acetate sesquihydrate
Quantity
3.6 g
Type
reactant
Smiles
O.C(C)(=O)O.O.O.C(C)(=O)O
Name
Quantity
30 g
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
6 g
Type
solvent
Smiles
O
Step Seven
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
20 g
Type
reactant
Smiles
C=CC
Name
Quantity
127 g
Type
reactant
Smiles
C(=O)=O
Step Nine
Name
magnesium chloride hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-].Cl
Step Ten
Name
oxidized propylene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then heated to 50° C. for 2.0 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C1(OCC(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.9 mmol
YIELD: PERCENTYIELD 21%
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.8 mmol
YIELD: PERCENTYIELD 43%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.3 mmol
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04483994

Procedure details

3.6 g of thallic acetate sesquihydrate (8.8 mmole), 30 g sulfolane and 6.0 g of water were added to a 300 cc. stainless steel Autoclave Engineers Magnedrive Autoclave. The autoclave was cooled to -78° C. and 20 g of propylene (0.5 mole) and 127 g carbon dioxide (2.9 moles) were introduced therein. The autoclave was then heated to 50° C. for 2.0 hours, creating a total system pressure of 1,400 psig. The autoclave volatiles were then vented into a methyl ethyl ketone scrubber, followed by treatment in a 0.10 M magnesium chloride-hydrochloric acid scrubber. The first scrubber trapped the volatile oxidized propylene products while the second trapped the remaining propylene oxide which escaped the first trap. The excess hydrochloric acid scrubber was titrated with 0.10 M sodium hydroxide. The organics which remained in the aqueous sulfolane solution were measured by standard gas chromatographic techniques. The analysis detected 0.9 mmoles propylene carbonate (21% yield), 1.8 mmoles propylene oxide, (43% yield) and 0.3 mmoles acetone (7% yield). No propylene glycol monoacetate was detected. 4.2 mmoles of thallous acetate (48% conversion) was detected at pH=6.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
acetate sesquihydrate
Quantity
3.6 g
Type
reactant
Reaction Step Six
Quantity
30 g
Type
reactant
Reaction Step Six
Name
Quantity
6 g
Type
solvent
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
20 g
Type
reactant
Reaction Step Eight
Quantity
127 g
Type
reactant
Reaction Step Eight
Name
magnesium chloride hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
oxidized propylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
43%
Yield
7%

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:5])(=[O:4])C.O.O.C(O)(=O)C.S1(CCCC1)(=O)=O.C=CC.C(=O)=O.[Cl-].[Mg+2].[Cl-].Cl.[CH2:29]1[O:32][CH:30]1[CH3:31].Cl.[OH-].[Na+]>C(C(C)=O)C.O>[C:2]1(=[O:4])[O:32][CH:30]([CH3:31])[CH2:29][O:5]1.[CH2:29]1[O:32][CH:30]1[CH3:31].[CH3:29][C:30]([CH3:31])=[O:32] |f:0.1.2.3.4,8.9.10.11,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Six
Name
acetate sesquihydrate
Quantity
3.6 g
Type
reactant
Smiles
O.C(C)(=O)O.O.O.C(C)(=O)O
Name
Quantity
30 g
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
6 g
Type
solvent
Smiles
O
Step Seven
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
20 g
Type
reactant
Smiles
C=CC
Name
Quantity
127 g
Type
reactant
Smiles
C(=O)=O
Step Nine
Name
magnesium chloride hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-].Cl
Step Ten
Name
oxidized propylene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then heated to 50° C. for 2.0 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C1(OCC(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.9 mmol
YIELD: PERCENTYIELD 21%
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.8 mmol
YIELD: PERCENTYIELD 43%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.3 mmol
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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